LEVOCABASTINE HYDROCHLORIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Levocabastine hydrochloride is a selective second-generation histamine H1 receptor antagonist. It was discovered at Janssen Pharmaceutica in 1979 and is primarily used for the treatment of allergic conjunctivitis and rhinitis . This compound is known for its high specificity and potency in blocking histamine receptors, making it effective in alleviating symptoms of allergies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of levocabastine hydrochloride involves several steps, starting from commercially available and optically pure epoxide. The process includes the preparation of key intermediates without chiral resolution and effective detosylation . The overall yield of the synthesis is approximately 14.2%, with a purity greater than 99.5% .

Industrial Production Methods

Industrial production of this compound follows a practical and sustainable method that does not require chromatographic purification. This method ensures high purity and yield, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Levocabastine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: Common in the synthesis process.

Reduction Reactions: Used in the preparation of intermediates.

Oxidation Reactions: Less common but can occur under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Often involve reagents like alkyl halides and bases.

Reduction Reactions: Typically use reducing agents such as sodium borohydride.

Oxidation Reactions: May involve oxidizing agents like potassium permanganate.

Major Products

The major product of these reactions is this compound itself, with intermediates formed during the synthesis process .

Aplicaciones Científicas De Investigación

Levocabastine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying histamine receptor antagonists.

Biology: Helps in understanding the role of histamine in allergic responses.

Medicine: Applied in the treatment of allergic conjunctivitis and rhinitis.

Industry: Utilized in the formulation of ophthalmic and nasal spray products

Mecanismo De Acción

Levocabastine hydrochloride works by selectively binding to histamine H1 receptors, preventing histamine from exerting its effects. This action inhibits the release of chemical mediators from mast cells and reduces the chemotaxis of polymorphonuclear leukocytes and eosinophils . Additionally, levocabastine binds to neurotensin 2 receptors, acting as a neurotensin agonist, which can induce some degree of analgesia .

Comparación Con Compuestos Similares

Similar Compounds

Cetirizine: Another second-generation H1 receptor antagonist used for similar indications.

Loratadine: Known for its long-lasting effects and minimal sedation.

Fexofenadine: A non-sedating antihistamine with a similar mechanism of action.

Uniqueness

Levocabastine hydrochloride is unique due to its high specificity for histamine H1 receptors and its additional action on neurotensin 2 receptors, which is not commonly seen in other antihistamines .

By understanding the detailed aspects of this compound, researchers and medical professionals can better appreciate its applications and benefits in various fields.

Propiedades

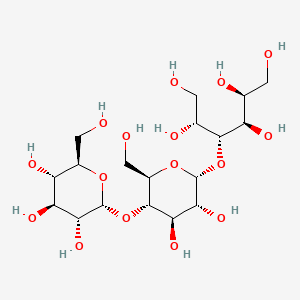

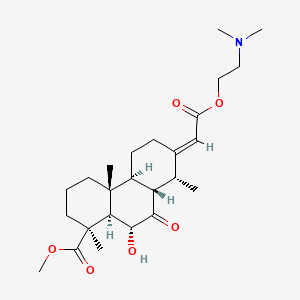

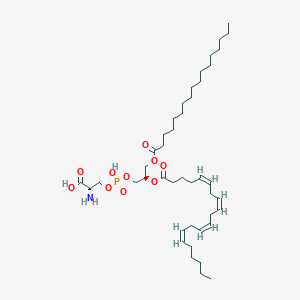

Fórmula molecular |

C26H30ClFN2O2 |

|---|---|

Peso molecular |

457 g/mol |

Nombre IUPAC |

(3R,4S)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C26H29FN2O2.ClH/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20;/h2-10,19,23H,11-17H2,1H3,(H,30,31);1H/t19-,23?,25?,26-;/m0./s1 |

Clave InChI |

OICFWWJHIMKBCD-SIVZACIGSA-N |

SMILES isomérico |

C[C@H]1CN(CC[C@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |

SMILES canónico |

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |

Pictogramas |

Irritant |

Sinónimos |

1-(4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenyl-4-piperidinecarboxylic acid Bilina lévophta levocabastine levocabastine hydrochloride levophta livocab livostin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-3-amino-2-hydroxypropyl]-(cyclohexylmethyl)phosphinic acid](/img/structure/B1232361.png)